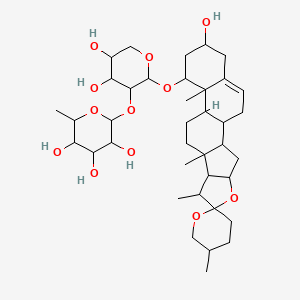
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1-->2)-beta-D-xylopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside is a steroidal saponin compound. Steroidal saponins are a class of natural products known for their diverse biological activities. This compound is isolated from various plant species, including Cordyline fruticosa and Paris quadrifolia . It has garnered interest due to its potential therapeutic properties, particularly in nephroprotective and hepatoprotective applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside involves multiple steps, including glycosylation reactions. The structure of this compound was elucidated using spectroscopic analysis, including 1D and 2D NMR, and mass spectrometry . The synthetic route typically involves the protection of hydroxyl groups, glycosylation with rhamnopyranosyl and xylopyranosyl donors, and subsequent deprotection steps.
Industrial Production Methods
the extraction from natural sources, such as Cordyline fruticosa leaves, involves the use of aqueous methanolic extraction followed by chromatographic techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Glycosylation reactions often involve the use of glycosyl donors and catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while glycosylation reactions result in various glycosides.
Aplicaciones Científicas De Investigación
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroidal saponins and their derivatives.
Biology: The compound has shown potential nephroprotective and hepatoprotective effects in animal models.
Medicine: Research suggests its potential use in developing therapeutic agents for kidney and liver diseases.
Mecanismo De Acción
The mechanism of action of 25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside involves its interaction with specific molecular targets and pathways. It has been shown to exert protective effects on renal and hepatic tissues by modulating oxidative stress and inflammatory responses . The compound’s ability to decrease levels of AST, ALT, ALP, urea, uric acid, and creatinine in doxorubicin-treated rats indicates its role in protecting against nephrotoxicity and hepatotoxicity .
Comparación Con Compuestos Similares
Similar Compounds
Fruticoside M: Another steroidal saponin isolated from Cordyline fruticosa with similar nephroprotective and hepatoprotective activities.
Paris saponins: Steroidal saponins isolated from Paris quadrifolia, known for their cardiotoxic effects.
Uniqueness
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities. Its combination of rhamnopyranosyl and xylopyranosyl moieties differentiates it from other steroidal saponins and enhances its therapeutic potential .
Propiedades
Fórmula molecular |
C38H60O12 |
|---|---|
Peso molecular |
708.9 g/mol |
Nombre IUPAC |
2-[4,5-dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C38H60O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,17-19,21-35,39-44H,7-16H2,1-5H3 |
Clave InChI |
SKHJNNFXCKTDBG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7Z)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12326077.png)

![(2S)-2-amino-3-{1-[(4-methylphenyl)diphenylmethyl]-1H-imidazol-4-yl}propanoic acid](/img/structure/B12326089.png)

![Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl]](/img/structure/B12326103.png)
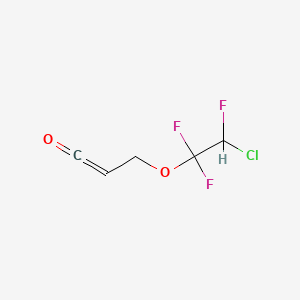
![1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii](/img/structure/B12326110.png)

![(Hexamethylenetetramine)penta[copper(I) cyanide]](/img/structure/B12326121.png)
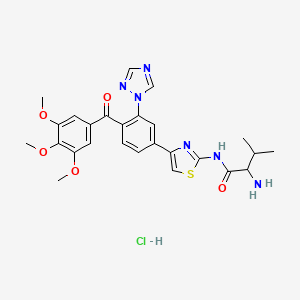
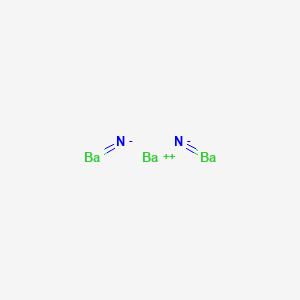
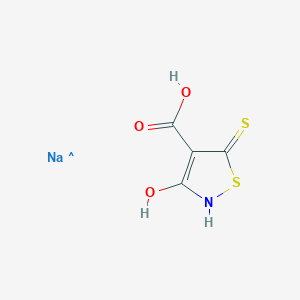
![Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12326133.png)
![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12326136.png)
